molecular formula C22H28N4O4S B2500091 (Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1252563-06-6

(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No. B2500091
CAS RN: 1252563-06-6
M. Wt: 444.55
InChI Key: HGUCPOCQBQHHEY-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Bruton's Tyrosine Kinase (BTK)

Compounds with similar structural motifs, including cyano and sulfonylamino groups, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is crucial in the B cell receptor signaling pathway, playing a vital role in B cell development, differentiation, and signaling. Inhibitors targeting BTK can be significant in treating various B cell-related disorders, including certain types of leukemia and lymphoma. The specific interactions and crystal packing of these compounds underline their potential as pharmacological agents in targeting BTK-related pathways (Ghosh et al., 2000).

Crystal Structure and Molecular Interaction

Research into compounds with cyano and amino groups has also contributed to understanding molecular interactions and crystal structure formation. Studies have shown how specific molecular arrangements, such as N⋯π and O⋯π interactions, play a crucial role in the crystal packing of related compounds. This information is instrumental in materials science and crystal engineering, where the design of molecular crystals with desired properties requires a deep understanding of these interactions (Zhang et al., 2011).

Photosensitive Materials

The integration of similar compounds into polymeric materials has led to the development of novel photosensitive polyimides. These materials demonstrate negative-tone behavior upon UV irradiation, showing potential applications in photolithography and the development of microelectronic devices. The ability to form fine patterns upon irradiation makes them valuable in creating intricate structures needed in semiconductor manufacturing (Fukushima et al., 2003).

Antimicrobial and Anti-inflammatory Properties

Derivatives of compounds containing cyano, sulfonylamino, and related functionalities have been explored for their antimicrobial and anti-inflammatory properties. The synthesis and biological evaluation of these derivatives highlight their potential in developing new therapeutic agents. The compounds' ability to inhibit microbial growth and reduce inflammation could be pivotal in treating various infections and inflammatory conditions (Ahmed, 2017).

properties

IUPAC Name

(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-6-31(28,29)25-21-9-7-20(8-10-21)24-22(27)19(13-23)12-18-11-15(2)26(17(18)4)16(3)14-30-5/h7-12,16,25H,6,14H2,1-5H3,(H,24,27)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUCPOCQBQHHEY-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C(C)COC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C(C)COC)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

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